
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by the presence of a butyl group at the 2-position of the benzofuran ring and a dibromophenyl group at the methanone position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method includes the palladium-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, the condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The dibromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Applications De Recherche Scientifique
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl)methanone: This compound has similar structural features but contains iodine atoms instead of bromine.
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: This compound includes a nitro group and a dibutylamino propoxy group, offering different chemical properties.
Uniqueness
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and potential biological activities. The combination of the butyl group and the dibromophenyl group in the benzofuran scaffold makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
112363-29-8 |
|---|---|
Formule moléculaire |
C19H16Br2O2 |
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
(2-butyl-1-benzofuran-3-yl)-(2,6-dibromophenyl)methanone |
InChI |
InChI=1S/C19H16Br2O2/c1-2-3-10-16-17(12-7-4-5-11-15(12)23-16)19(22)18-13(20)8-6-9-14(18)21/h4-9,11H,2-3,10H2,1H3 |
Clé InChI |
ZWYDTAAFJBABJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=C(C=CC=C3Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


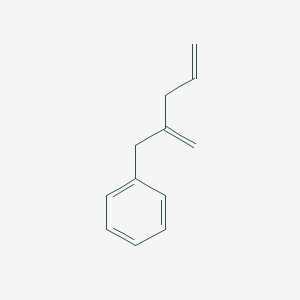
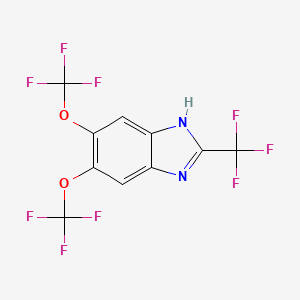
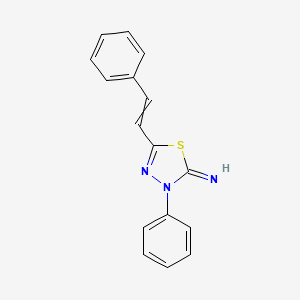

![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
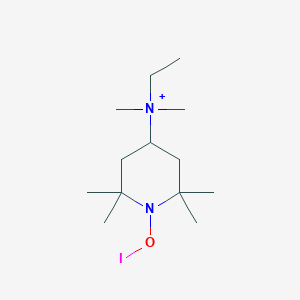

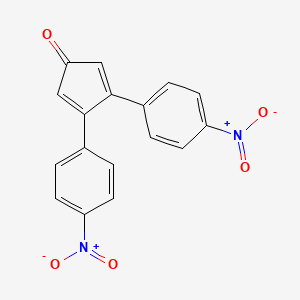
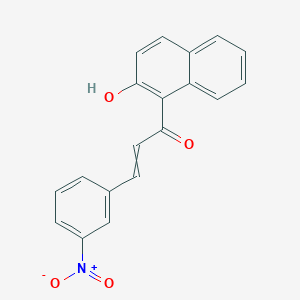
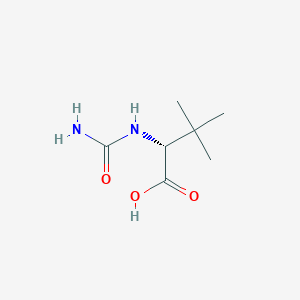
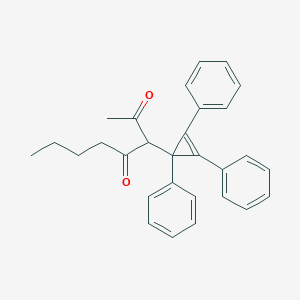
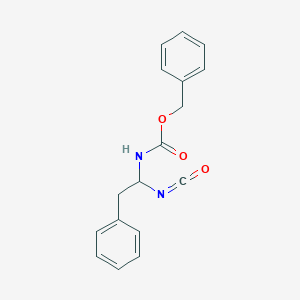
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
